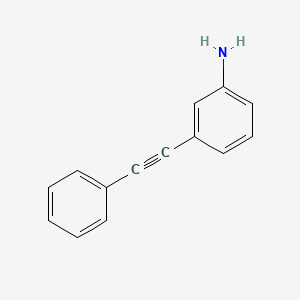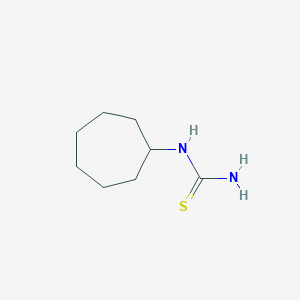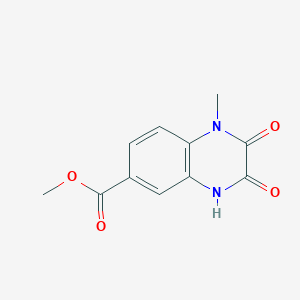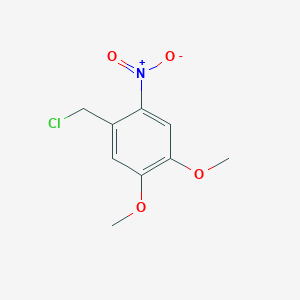
1-Cyclohexyl-1H-pyrazol-4-amine
Overview
Description
“1-Cyclohexyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H15N3 . It is a member of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group attached to a pyrazol-4-amine group . The InChI code for this compound is1S/C9H15N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5,10H2 . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 165.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 1.3, indicating its partition coefficient between octanol and water .Scientific Research Applications
Cobalt(II) Complexes and Polymerization
A study by Choi et al. (2015) synthesized a series of Co(II) chloride complexes using N,N-bis((1H-pyrazol-1-yl)methyl)(cyclohexyl)methanamine among other ligands. The complexes exhibited different geometries based on the substitution groups, impacting their catalytic activities. Specifically, one complex showed high activity for methyl methacrylate polymerization, producing poly(methylmethacrylate) with high molecular weight and narrow polydispersity, indicating potential applications in materials science Choi et al., 2015.
Multicomponent Bicyclization for Heterocycles
Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize diverse multicyclic pyrazolo[3,4-b]pyridines. This method allows for the creation of complex molecules from simple starting materials, potentially useful in the development of pharmaceuticals and agrochemicals Tu et al., 2014.
Domino Reactions in Aqueous Media
Prasanna et al. (2013) presented a green chemistry approach by synthesizing a library of 4H-pyrano[2,3-c]pyrazol-6-amines through a L-proline-catalyzed domino reaction in water. This method emphasizes environmentally friendly synthesis with potential applications in medicinal chemistry Prasanna et al., 2013.
Heterocyclic Ketene Aminal Derivatives
Yu et al. (2013) reported an efficient synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries via a solvent-free, catalyst-free method. These compounds are of interest due to their potential as drug discovery candidates Yu et al., 2013.
Microwave-Assisted Synthesis
Law et al. (2019) developed a microwave-mediated method for synthesizing a variety of 1-aryl-1H-pyrazole-5-amines using water as the solvent. This efficient, resource-saving approach could be significant for the production of chemicals used in pharmaceuticals and agrochemicals Law et al., 2019.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 1-Cyclohexyl-1H-pyrazol-4-amine may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that multiple pathways are affected
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve impulse transmission. Additionally, this compound has shown potential interactions with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can impact cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound may interact with other biomolecules, such as transcription factors, to regulate gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function by modulating neurotransmitter levels . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and neurotransmitter metabolism . It has been shown to affect the activity of enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been observed to accumulate in neural tissues, where it exerts its effects on neurotransmitter metabolism and oxidative stress responses . Its localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress and energy metabolism . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-cyclohexylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWCERWSFRWQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541641 | |
| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-23-3 | |
| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)






![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)



